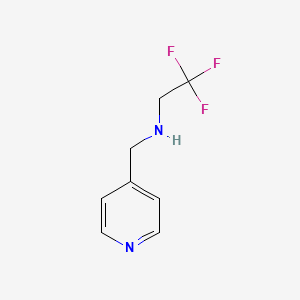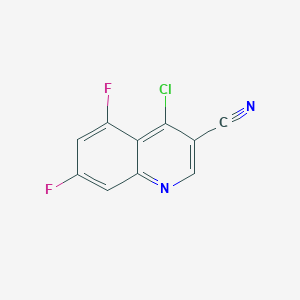
tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate: is an organic compound with a complex structure that includes a tert-butyl group, a hydroxymethyl group, and a cyclohexylcarbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate typically involves the reaction of cis-(3-hydroxymethyl)-cyclohexylamine with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process generally involves:
- Dissolving cis-(3-hydroxymethyl)-cyclohexylamine in an appropriate solvent such as dichloromethane.
- Adding tert-butyl chloroformate dropwise to the solution while maintaining a low temperature (0-5°C) to control the reaction rate.
- Stirring the reaction mixture at room temperature for several hours to complete the reaction.
- Purifying the product through techniques such as column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxymethyl group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Various nucleophiles can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed:
Oxidation: Formation of tert-Butyl cis-(3-carboxy)-cyclohexylcarbamate.
Reduction: Formation of tert-Butyl cis-(3-aminomethyl)-cyclohexylcarbamate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of carbamate derivatives on biological systems. It may serve as a model compound to investigate enzyme interactions and metabolic pathways.
Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may be explored for its potential as a drug candidate or as a precursor in the synthesis of bioactive molecules.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate involves its interaction with specific molecular targets. The hydroxymethyl and carbamate groups can participate in hydrogen bonding and other interactions with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- tert-Butyl cis-(3-hydroxymethyl)-cyclobutylcarbamate
- tert-Butyl cis-(3-hydroxymethyl)-cyclopentylcarbamate
- tert-Butyl cis-(3-hydroxymethyl)-cycloheptylcarbamate
Comparison: tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate is unique due to its six-membered cyclohexyl ring, which provides specific steric and electronic properties Compared to its analogs with different ring sizes, the cyclohexyl derivative may exhibit different reactivity, stability, and biological activity
Propriétés
IUPAC Name |
tert-butyl N-[(1R,3S)-3-(hydroxymethyl)cyclohexyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-10-6-4-5-9(7-10)8-14/h9-10,14H,4-8H2,1-3H3,(H,13,15)/t9-,10+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJSEPNOVVUVJA-VHSXEESVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC[C@@H](C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 2-[[(2-bromophenyl)methyl]thio]-](/img/structure/B1323267.png)


![4-[(2,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1323276.png)








